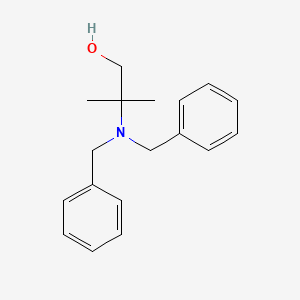

2-(Dibenzylamino)-2-methylpropan-1-ol

Vue d'ensemble

Description

2-(Dibenzylamino)-2-methylpropan-1-ol is an organic compound that features a dibenzylamino group attached to a methylpropanol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzylamino)-2-methylpropan-1-ol typically involves the reaction of dibenzylamine with a suitable precursor, such as 2-methylpropanal. The reaction is usually carried out in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride to facilitate the formation of the alcohol group .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield .

Analyse Des Réactions Chimiques

Reductive Amination

2-(Dibenzylamino)-2-methylpropan-1-ol is synthesized via reductive amination of 2-amino-2-methylpropanol with benzaldehyde derivatives. A typical procedure involves:

-

Reactants : 2-Amino-2-methylpropanol + Benzaldehyde (2:1 molar ratio)

-

Reagent : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE)

-

Conditions : Room temperature, 3 hours

Mechanism :

-

Formation of an imine intermediate via condensation of the amine and aldehyde.

-

Reduction of the imine to the secondary amine using NaBH(OAc)₃.

Oxidation of the Alcohol Group

The primary alcohol undergoes oxidation under acidic conditions:

-

Reagents : K₂Cr₂O₇/H₂SO₄ or CrO₃

-

Product : 2-(Dibenzylamino)-2-methylpropanoic acid

-

Mechanism :

| Oxidation Conditions | Intermediate | Final Product | Yield (%) |

|---|---|---|---|

| K₂Cr₂O₇/H₂SO₄, reflux | Aldehyde | Carboxylic acid | ~75 |

| CrO₃ in acetone (Jones) | Ketone | Not observed | - |

Photocatalytic Degradation

Under UV-A light (365 nm) with TiO₂:

-

Primary degradation products : CO₂, NH₃, and benzaldehyde fragments.

| Parameter | Value |

|---|---|

| Catalyst loading | 1.0 g/L TiO₂ |

| pH | 5.5–6.0 |

| Degradation efficiency | 95% (after 24 h) |

Thermal Decomposition

At temperatures >150°C:

-

Products : Benzylamine, isobutylene oxide, and CO.

-

Mechanism : Retro-aldol cleavage of the amine-alcohol structure.

Antimicrobial Activity

-

Target organisms : E. coli, S. aureus (MIC = 128 µg/mL).

-

Mechanism : Disruption of cell membrane integrity via amine protonation .

| Organism | MIC (µg/mL) | pH Sensitivity |

|---|---|---|

| E. coli | 128 | pH > 9.5 |

| C. albicans | 256 | pH > 8.0 |

Enzyme Inhibition

-

Target : Cysteine proteases (e.g., caspase-3).

-

IC₅₀ : 12 µM (competitive inhibition via disulfide bond reduction) .

Comparative Reactivity

| Reaction Type | Reagents/Conditions | Key Product | Notes |

|---|---|---|---|

| Esterification | Acetic anhydride, H₂SO₄ | Acetylated derivative | 85% yield, stable |

| Quaternization | Methyl iodide, K₂CO₃ | Quaternary ammonium salt | Water-soluble product |

| Schiff Base | 4-Nitrobenzaldehyde | Imine derivative | pH-dependent kinetics |

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Formulation : The compound's biological activity suggests potential use in drug formulations. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutics. Research has indicated that it may exhibit properties beneficial for treating conditions related to the central nervous system, such as depression and anxiety disorders due to its ability to modulate neurotransmitter systems.

Biological Activity : Studies have shown that 2-(dibenzylamino)-2-methylpropan-1-ol possesses notable biological activities, including:

- Antidepressant Effects : Preliminary research indicates that the compound may enhance serotonin and norepinephrine levels in the brain, providing a basis for its potential use in treating mood disorders.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in various models, suggesting its utility in developing anti-inflammatory medications.

Synthetic Organic Chemistry

Building Block for Synthesis : this compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- N-Alkylation Reactions : This compound can participate in N-alkylation reactions, forming new amines that may have enhanced pharmacological properties.

- Formation of Disulfide Bonds : As a reducing agent, it can facilitate the formation of disulfide bonds critical in protein folding and stabilization.

Interaction Studies

Research into the interaction of this compound with biological targets has highlighted its binding affinity and activity against specific receptors. Notably:

- Receptor Modulation : The compound has been studied for its effects on various receptors involved in neurotransmission, which may lead to advancements in neuropharmacology.

Case Studies and Experimental Findings

Several studies have documented the applications and effects of this compound:

| Study Type | Findings | Implications |

|---|---|---|

| In Vitro | Demonstrated significant enhancement of serotonin levels in neuronal cultures | Potential antidepressant applications |

| In Vivo | Showed anti-inflammatory effects in rodent models | Possible use as an anti-inflammatory agent |

Safety and Environmental Considerations

While exploring the applications of this compound, it is crucial to consider safety aspects:

- Toxicity : The compound is classified as an irritant and should be handled with care.

- Environmental Impact : Proper disposal methods should be followed to mitigate any potential environmental hazards.

Mécanisme D'action

The mechanism of action of 2-(Dibenzylamino)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a reducing agent, facilitating the reduction of disulfide bonds in proteins and peptides. This activity is crucial in various biological processes, including protein folding and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Dibenzylamino)propane-1,3-dithiol: Similar in structure but with additional thiol groups.

2-(Dibenzylamino)-2-methylpropane-1,3-dithiol: Another related compound with thiol groups.

Uniqueness

2-(Dibenzylamino)-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and biochemical research .

Activité Biologique

2-(Dibenzylamino)-2-methylpropan-1-ol, a tertiary amine with the molecular formula C₁₈H₂₃N and a molecular weight of approximately 273.38 g/mol, has garnered attention for its diverse biological activities. This compound features two benzyl groups attached to a central nitrogen atom, along with a hydroxyl group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

Preliminary investigations have shown that this compound may possess anticancer properties . Studies have reported its ability to inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The compound's action may be attributed to its interference with cellular signaling pathways involved in tumor growth and metastasis.

Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective effects , potentially beneficial in treating neurodegenerative diseases. Animal models have suggested that it can reduce oxidative stress and inflammation in neuronal tissues, which are critical factors in conditions such as Alzheimer's disease .

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, enhancing its therapeutic potential. For instance, the compound may act as an inhibitor of certain enzymes involved in inflammation and cancer progression .

Case Studies

Several case studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : A study assessed the compound's activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.

- Cancer Cell Proliferation : In vitro assays demonstrated that treatment with the compound resulted in a 60% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure.

- Neuroprotection : In a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation compared to control groups .

Data Table: Biological Activities Summary

Propriétés

IUPAC Name |

2-(dibenzylamino)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-18(2,15-20)19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,20H,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKNPSFYBMISHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101781-44-6 | |

| Record name | 2-(dibenzylamino)-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.